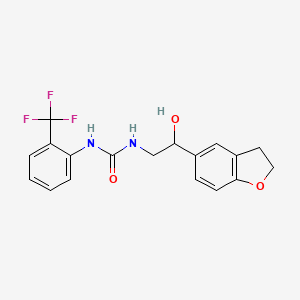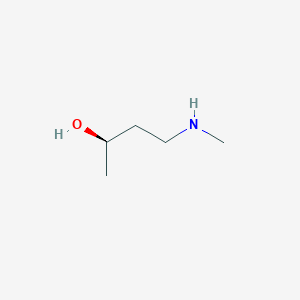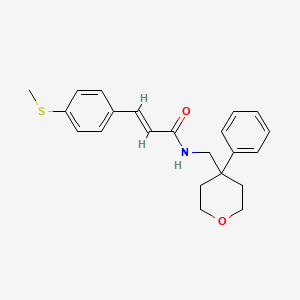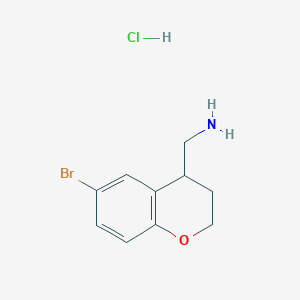
(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride” is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance . This compound is part of a class of heterocyclic compounds known as 2H/4H-chromenes , which are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of 2H/4H-chromene derivatives, such as “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These compounds have been synthesized using various methods, including classical and non-classical conditions, and often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1=CC=C(OCCC2)C2=C1.[H]Cl . The InChI key for this compound is PQDSUCKQNLPLQA-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of products . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity Studies
A notable application of halogenated dihydropyrano[3,2-b]chromene derivatives, which may include compounds similar to (6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride, is in the synthesis of novel compounds with potential cytotoxic activity against cancer cell lines. For instance, Salehe Sabouri et al. (2022) synthesized a series of halogenated dihydropyrano[3,2-b]chromene derivatives and tested their cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines. Some compounds exhibited high to moderate cytotoxicity, highlighting their potential as anticancer agents (Salehe Sabouri, E. Faghih-Mirzaei, & M. Abaszadeh, 2022).
Methodological Developments in Organic Synthesis
Research into the synthesis of complex chemical structures often involves halogenated compounds due to their reactivity and versatility. A study by P. Pradeep et al. (2016) described novel syntheses for the benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one motifs, starting from compounds structurally related to this compound. These methodologies offer new routes for constructing complex chemical architectures, potentially useful in pharmaceutical development and synthetic chemistry (P. Pradeep, K. Ngwira, C. Reynolds, et al., 2016).
Wirkmechanismus
The mechanism of action of 2H/4H-chromene derivatives can vary depending on the specific compound and its biological target . These compounds have been tested for various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Zukünftige Richtungen
The future directions in the research of 2H/4H-chromene derivatives, such as “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride”, may involve the development of new synthetic methods, the exploration of their biological properties, and the investigation of their mechanisms of action . This could lead to the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
(6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;/h1-2,5,7H,3-4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBMMCQKEAXRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CN)C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)
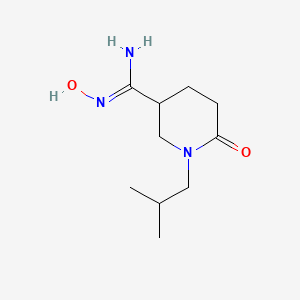
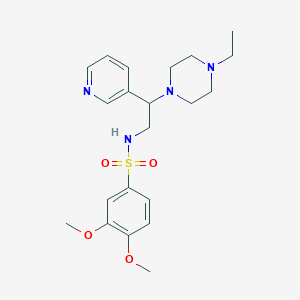
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)
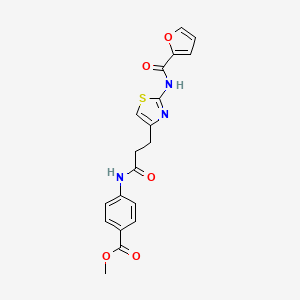
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)
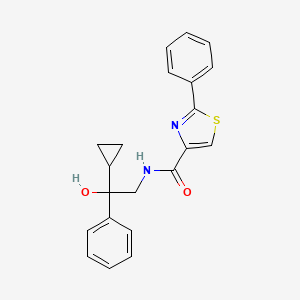
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2955007.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2955008.png)
![Methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate](/img/structure/B2955011.png)

